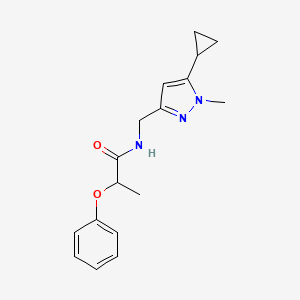

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1. A methylene bridge connects the pyrazole to a propanamide moiety, which is further modified with a phenoxy group at the 2-position.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12(22-15-6-4-3-5-7-15)17(21)18-11-14-10-16(13-8-9-13)20(2)19-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADCVSQBHXKJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NN(C(=C1)C2CC2)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 369.4 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5O3 |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 1795304-63-0 |

The biological activity of this compound primarily involves interactions with specific targets in cellular pathways. Pyrazole derivatives are often implicated in the inhibition of various enzymes and receptors, particularly those involved in inflammatory processes and cancer progression. The presence of the cyclopropyl group may enhance hydrogen bonding capabilities, potentially improving binding affinity to target proteins.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines in vitro and in vivo models of inflammation .

Anticancer Activity

The compound's structure suggests potential anticancer activity, as pyrazole derivatives have been associated with the modulation of signaling pathways involved in tumor growth and metastasis. In particular, research has focused on their role as inhibitors of kinases involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on p38 MAP Kinase Inhibition : A study characterized a related compound as a selective p38α MAP kinase inhibitor, demonstrating its efficacy in murine models of inflammation. The findings suggest that modifications to the pyrazole structure can lead to improved pharmacokinetic profiles and therapeutic outcomes .

- In Vitro Studies : In vitro assays have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, supporting their potential use as anticancer agents .

- Pharmacokinetic Profiles : Research has highlighted the importance of structural features, such as the cyclopropyl group, which may enhance the bioavailability and effectiveness of these compounds in therapeutic applications.

Scientific Research Applications

Research indicates that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Preliminary studies have suggested that this compound may inhibit specific cancer cell lines. For example, it has shown potential against various cancer types, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%

- OVCAR-8 : PGI of 85.26%

Further investigations are needed to elucidate the underlying mechanisms and confirm these effects through in vivo studies.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through inhibition of certain enzymes involved in inflammatory pathways. Detailed mechanistic studies are necessary to validate these interactions.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer properties of this compound against multiple cell lines. The results indicated that it could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The findings demonstrated that it could significantly inhibit COX activity, supporting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Carboxamide Derivatives

describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p). Key comparisons include:

- Substituent Effects: The target compound’s 5-cyclopropyl group contrasts with the chloro and cyano substituents in 3a–3p, which enhance electron-withdrawing properties and influence reactivity. Cyclopropyl’s small size and ring strain may improve metabolic stability compared to bulkier aryl groups in 3b and 3d .

- Synthetic Routes : Both classes employ EDCI/HOBt-mediated amide coupling, but the target compound’s synthesis likely avoids aryl halide intermediates, simplifying purification (yields for 3a–3p : 62–71%) .

- Analytical Data: The target’s ¹H-NMR would display cyclopropyl protons (δ ~0.5–1.5 ppm) absent in 3a–3p, while the phenoxy group (δ ~6.8–7.5 ppm) resembles aromatic signals in aryl-substituted analogs .

Benzimidazole and Isoxazole Derivatives

highlights 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) , which shares an amide bond but replaces pyrazole with benzimidazole and isoxazole.

- Hydrogen Bonding : Benzimidazole’s NH group (IR: 3265 cm⁻¹) enables stronger hydrogen bonding than the target’s pyrazole, which lacks an acidic proton .

Tertiary Amide Pyrazole Derivatives

describes 2-(5-phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a) , a tertiary amide with a trimethylated nitrogen.

- Amide Stability : The tertiary amide in 11a is less prone to hydrolysis than the target’s secondary amide, suggesting differences in metabolic pathways .

- Synthetic Efficiency : The 86% yield for 11a (via acid catalysis) contrasts with lower yields in , hinting at substituent-dependent reactivity .

Functional Group Impact on Physicochemical Properties

- Lipophilicity: The target’s cyclopropyl and phenoxy groups likely increase logP compared to ’s polar cyano derivatives but reduce it relative to ’s phenyl-substituted analog.

- Solubility: The phenoxy ether may enhance aqueous solubility over ’s benzimidazole, which relies on hydrogen bonding .

Q & A

Q. What are the common synthetic routes for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxypropanamide, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization. Key steps include:

- Cyclopropane introduction : Cyclopropane rings are often synthesized via [2+1] cycloaddition or using cyclopropanation reagents like trimethylsulfoxonium iodide.

- Amide coupling : The propanamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid derivatives and amines .

- Characterization : Intermediates are confirmed using 1H/13C NMR for structural elucidation, LC-MS for purity and molecular weight verification, and IR spectroscopy to track functional groups (e.g., amide C=O stretches) .

Q. Which spectroscopic and computational techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1D (1H, 13C) and 2D (COSY, HSQC) NMR resolve regiochemistry and substituent positions, particularly for the cyclopropyl and pyrazole moieties .

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular formula and detects fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .

- Computational Modeling : DFT calculations predict thermodynamic stability and electronic properties .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Answer: Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during cyclopropane formation .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in cross-coupling steps .

- Workflow table :

| Step | Key Parameters | Yield Range |

|---|---|---|

| Cyclopropanation | −20°C, 12h, CH2Cl2 | 60–75% |

| Amide coupling | RT, 24h, DMF/EDC | 50–65% |

Q. How can contradictions in bioactivity data for this compound across studies be resolved?

Answer: Contradictions arise due to variations in assay conditions or target specificity. Mitigation strategies include:

- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

- Dose-response profiling : Establish EC50/IC50 curves under standardized conditions (pH, serum content) .

- Molecular docking : Predict binding modes to reconcile discrepancies (e.g., using AutoDock Vina or Schrödinger Suite) .

Q. What computational approaches are recommended for target identification and mechanism-of-action studies?

Answer:

Q. How can structure-activity relationship (SAR) studies address the compound’s structural complexity?

Answer:

- Core modifications : Replace cyclopropane with spiropentane to probe steric effects .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the phenoxy ring to enhance metabolic stability .

- Bioisosteric replacement : Swap the pyrazole ring with 1,2,4-triazole to assess heterocycle specificity .

Q. What strategies mitigate regioselectivity challenges during cyclopropane functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.